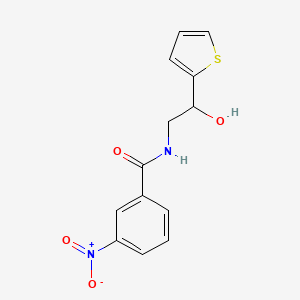

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide

Description

N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is a synthetic organic compound featuring a benzamide core substituted with a nitro group at the 3-position and a hydroxyethyl-thiophene moiety. The structure combines a thiophene ring (a five-membered aromatic heterocycle with sulfur) and a nitrobenzamide group, which confers unique electronic and steric properties.

Key structural features include:

- Nitro group: A strong electron-withdrawing substituent that enhances electrophilicity and influences reactivity in catalytic or biological contexts.

- Hydroxyethyl group: Provides an N,O-bidentate coordination site, analogous to compounds used in metal-catalyzed C–H functionalization .

Characterization likely involves spectroscopic methods (¹H/¹³C NMR, IR) and X-ray crystallography, as seen in structurally related amides .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-11(12-5-2-6-20-12)8-14-13(17)9-3-1-4-10(7-9)15(18)19/h1-7,11,16H,8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVQGQBGHJKYJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of benzamide to introduce the nitro group at the 3-position. This is followed by the reaction with 2-bromoethanol to form the hydroxyethyl intermediate. Finally, the thiophene ring is introduced via a substitution reaction with thiophene-2-thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Hydrogen gas with palladium on carbon at elevated pressure.

Substitution: Electrophiles such as bromine in acetic acid.

Major Products

Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide.

Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-aminobenzamide.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Differences :

Substituent Effects :

- The target’s 3-nitro group is electron-withdrawing, contrasting with the 3-methyl group in ’s compound, which is electron-donating. This difference could modulate reactivity in catalysis; nitro groups may enhance substrate activation in oxidation or electrophilic substitution reactions.

- The thiophene ring in the target compound offers distinct electronic properties compared to the 1,1-dimethylethyl group in or the benzothiazole in . Thiophene’s lower aromaticity (vs. benzothiazole) may reduce steric hindrance while maintaining π-stacking capabilities .

Key Observations :

- The target compound’s synthesis likely requires careful control of nitro group reactivity, which may lower yields compared to methyl-substituted analogues (e.g., ).

- ’s use of Bu4NI and TBHP highlights the need for oxidizing agents in heterocyclic amide synthesis, suggesting that the target’s thiophene moiety might necessitate similar conditions .

Functional and Application Comparisons

- Catalytic Applications :

’s compound is explicitly designed for metal-catalyzed C–H functionalization due to its N,O-bidentate group. The target’s nitro group could enhance substrate electrophilicity, but its thiophene might compete for metal coordination, requiring tailored catalysts . - The target’s nitro group could confer antibacterial or anticancer properties, but toxicity risks may arise compared to methyl or benzothiazole derivatives .

Research Findings and Gaps

- Structural Data : and –4 emphasize the role of X-ray crystallography (via SHELXL) in confirming amide structures. The target compound’s crystal structure remains unstudied in the provided evidence but could clarify bond angles and packing influenced by the nitro and thiophene groups .

- Computational Insights : Methods like density-functional theory () could model the target’s electronic properties, predicting reactivity differences relative to methyl or benzothiazole analogues .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.

Chemical Structure and Synthesis

The compound features a benzamide core with a nitro group at the 3-position and a hydroxyethyl-thiophene moiety. The synthesis typically involves several steps:

- Nitration of Benzamide : Introduction of the nitro group.

- Formation of Hydroxyethyl Intermediate : Reaction with 2-bromoethanol.

- Introduction of Thiophene : Substitution reaction with thiophene-2-thiol under basic conditions.

These steps are crucial for obtaining the desired compound with specific biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cells in various lines, including MDA-MB-231 (breast cancer) and K562 (leukemia). The proposed mechanism involves induction of apoptosis and modulation of cell cycle regulatory proteins .

The biological effects are thought to arise from interactions with specific molecular targets:

- Redox Reactions : The nitro group can participate in redox reactions, altering the redox state of target proteins.

- π-π Interactions : The thiophene ring engages in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-aminobenzamide | Structure | Anticancer |

| N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide | Structure | Antimicrobial |

| N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-nitrobenzoate | Structure | Less potent |

This table highlights how variations in functional groups and positions can influence biological activity.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against standard bacterial strains. Results indicated an IC50 value of 15 µM against Staphylococcus aureus, demonstrating significant antimicrobial potential .

Study 2: Anticancer Activity

A separate investigation evaluated the compound's effect on MDA-MB-231 cells. The study reported a dose-dependent inhibition of cell growth, with an IC50 value of 20 µM after 48 hours of treatment. Apoptotic markers were significantly increased, confirming its role in inducing cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.